Methapyrilene hydrochloride

概要

説明

Methapyrilene hydrochloride is an antihistamine and anticholinergic compound belonging to the pyridine chemical class. It was developed in the early 1950s and was marketed under various trade names such as Co-Pyronil and Histadyl EC in the United Kingdom . This compound was primarily used as a sedative due to its strong sedative effects, which made it more suitable for treating insomnia rather than its antihistamine action .

準備方法

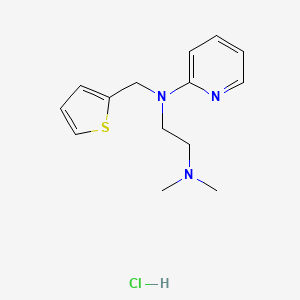

The synthesis of methapyrilene hydrochloride involves the reaction of N,N-dimethyl-N’-pyridin-2-yl-N’-(2-thienylmethyl)ethane-1,2-diamine with hydrochloric acid. The reaction conditions typically include the use of solvents such as water, dimethyl sulfoxide (DMSO), 95% ethanol, or acetone. The solutions of this compound in these solvents are stable for 24 hours under normal laboratory conditions . Industrial production methods would involve large-scale synthesis using similar reaction conditions, ensuring the purity and stability of the final product.

化学反応の分析

メタピリレン塩酸塩は、以下の化学反応を起こします。

酸化: メタピリレン塩酸塩は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を用いて酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

置換: メタピリレン塩酸塩は、ピリジン環またはチオフェン環が他の官能基で置換される置換反応を起こすことができます。

これらの反応で使用される一般的な試薬と条件には、酸性または塩基性環境、適切な溶媒、制御された温度などが含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

4. 科学研究への応用

メタピリレン塩酸塩は、以下の科学研究において使用されてきました。

化学: 抗ヒスタミン剤の挙動を研究するための、分析化学における基準物質として。

生物学: ヒスタミン受容体拮抗薬の生物系への影響を調べる研究において。

医学: 過去には鎮静剤および抗ヒスタミン剤として使用されていましたが、発がん性があるため使用が中止されました。

科学的研究の応用

Methapyrilene hydrochloride is a chemical compound formerly used in various drug products due to its antihistamine and anticholinergic properties . However, it was later found to be a potent carcinogen, leading to its withdrawal from the market in the late 1970s .

Historical Applications

- Antihistamine: Methapyrilene was primarily used as an H1-receptor antagonist to treat allergies .

- Sedative: It also had strong sedative effects and was used as a medication for insomnia . It was a key ingredient in sleep aids like Sominex, Nytol, and Sleep-Eze, and also in Excedrin PM .

Research and Toxicology

- Hepatocarcinogen: Studies in rats in the mid- to late 1970s demonstrated that this compound is a hepatocarcinogen . This led to its removal from drug preparations .

- Hepatotoxicity Studies: Research showed that this compound caused significant liver damage in rats, including hepatocyte necrosis, mitosis, hypertrophy, and bile duct hyperplasia .

- Microsampling Effects: Studies involving repeated oral administration of this compound to rats investigated the effects of microsampling on toxicological evaluation .

Relevant Information from Included Documents

作用機序

メタピリレン塩酸塩は、ヒスタミンH1受容体の拮抗薬として作用することにより効果を発揮します。これらの受容体を阻害することにより、アレルギー反応や覚醒に関与するヒスタミンという化合物の作用を防ぎます。 この阻害作用により、メタピリレン塩酸塩の鎮静作用と抗ヒスタミン作用が得られます . 強力な発がん性を持つことが判明し、市場から撤退されました .

類似化合物との比較

メタピリレン塩酸塩は、テナルジンやメタフェニレンなどの他の抗ヒスタミン剤や鎮静剤と比較することができます。

テナルジン: 鎮静作用が似た別の抗ヒスタミン剤。

メタフェニレン: 抗ヒスタミン作用が類似した化合物。

スコポラミン: 一部の鎮静剤製剤では、メタピリレン塩酸塩と組み合わせて使用されていました.

メタピリレン塩酸塩は、その強い鎮静作用と、過去に市販の睡眠薬として使用されていたことが特徴です。 発がん性があることから、他の抗ヒスタミン剤とは異なり、使用が中止されました .

生物活性

Methapyrilene hydrochloride, a compound belonging to the class of antihistamines, has been extensively studied for its biological activity, particularly its effects on the liver and its potential as a carcinogen. This article synthesizes findings from various studies, highlighting its mechanisms of action, toxicological effects, and implications for human health.

| Property | Value |

|---|---|

| CAS Number | 135-23-9 |

| Molecular Formula | C₁₄H₂₀ClN₃S |

| Molecular Weight | 297.847 g/mol |

| Density | 1.148 g/cm³ |

| Melting Point | 162 °C |

| Boiling Point | 389.6 °C at 760 mmHg |

This compound is an orally active H1-receptor antagonist with anticholinergic properties. Its structure and properties suggest significant interactions within biological systems, particularly in hepatic tissues.

Methapyrilene acts primarily by blocking histamine H1 receptors, which leads to various physiological effects including sedation and potential hepatotoxicity. Research indicates that at concentrations of 650 μM, this compound down-regulates transferrin (Tf) and up-regulates ferritin light chain (FTL), while not significantly affecting heme oxygenase-1 (HMOX1) levels . This modulation suggests a role in iron metabolism and oxidative stress response in liver cells.

Hepatotoxic Effects

Multiple studies have documented the hepatotoxic effects of this compound:

- In Vivo Studies : Administration of this compound at doses of 40 or 80 mg/kg in rats resulted in significant changes in the expression of liver-related genes. A notable down-regulation of Tf and up-regulation of FTL was observed, indicating impaired iron homeostasis . High doses (150 mg/kg) led to periportal liver necrosis, demonstrating a clear dose-dependent relationship between exposure and liver damage .

- Carcinogenicity Studies : Historical data from the late 1970s indicated that this compound may act as a hepatocarcinogen. Rats exposed to this compound showed increased liver weights and incidences of hepatocyte necrosis and hyperplasia, particularly at higher concentrations (250 ppm and 1000 ppm) . The severity of lesions correlated with exposure duration and concentration, reinforcing concerns about long-term use.

Case Studies

A significant case study involved the administration of this compound to female SD rats at varying doses (10 mg/kg and 30 mg/kg). Clinical observations noted changes in body weight and hematological parameters, with some increases in neutrophil counts attributed to inflammatory responses linked to the drug administration . These findings underscore the importance of monitoring immune responses when evaluating the biological activity of methapyrilene.

Summary of Biological Activity Findings

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3S.ClH/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14;/h3-8,11H,9-10,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONORRGKLJBGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3S.ClH, C14H20ClN3S | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20598 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020818 | |

| Record name | Methapyrilene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methapyrilene hydrochloride appears as white crystalline powder or solid with a faint odor. Bitter taste. pH (aqueous solution) 5.5. (NTP, 1992) | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20598 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>44.7 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | SID11533035 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20598 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

135-23-9 | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20598 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Blue Line | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methapyrilene hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-2-pyridinyl-N2-(2-thienylmethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methapyrilene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methapyrilene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00S42N58OM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

324 °F (NTP, 1992) | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20598 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。